molecular formula C19H15Cl2N3OS B12211631 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12211631
M. Wt: 404.3 g/mol
InChI Key: WEJXQHDEDLNYIQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, 3-methylbenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:

    Nucleophilic substitution: Reacting 2-chlorophenylamine with pyrimidine-4-carboxylic acid to form an amide bond.

    Thioether formation: Introducing the sulfanyl group by reacting with 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The chloro groups on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted aromatic compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could involve:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

Uniqueness

  • Substitution Pattern : The specific positions of the chloro and methyl groups can significantly affect the compound’s biological activity and chemical reactivity.
  • Sulfanyl Group : The presence and position of the sulfanyl group can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-5-4-6-13(9-12)11-26-19-22-10-15(21)17(24-19)18(25)23-16-8-3-2-7-14(16)20/h2-10H,11H2,1H3,(H,23,25)

InChI Key

WEJXQHDEDLNYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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